4-(3-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326811-17-9
Cat. No.: VC11717259
Molecular Formula: C19H26N2O4
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326811-17-9 |
|---|---|
| Molecular Formula | C19H26N2O4 |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 4-(3-methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C19H26N2O4/c1-3-9-20-10-7-19(8-11-20)21(16(13-25-19)18(23)24)17(22)15-6-4-5-14(2)12-15/h4-6,12,16H,3,7-11,13H2,1-2H3,(H,23,24) |
| Standard InChI Key | PFICZHPYWBJAIB-UHFFFAOYSA-N |
| SMILES | CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC(=C3)C |
| Canonical SMILES | CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC(=C3)C |
Introduction
4-(3-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with a unique spirocyclic structure. It incorporates both nitrogen and oxygen heteroatoms, making it part of the diazaspiro class of compounds. This compound is identified by its PubChem CID 75360475 and has the molecular formula C19H26N2O4, with a molecular weight of 346.4 g/mol .
Synthesis and Chemical Reactions
The synthesis of 4-(3-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. Common reagents used in similar syntheses include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific reaction conditions, including temperature and solvent choice, are optimized based on the desired transformation.
Biological Activity and Applications
Research into the biological activity of compounds with similar spirocyclic structures suggests potential applications in medicinal chemistry. These compounds can exhibit antimicrobial and anticancer properties due to their ability to interact with biological targets such as enzymes or receptors. The unique spirocyclic framework of 4-(3-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid could enhance selectivity and potency in therapeutic applications.
Comparison with Similar Compounds
Similar compounds, such as 4-(Furan-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, also exhibit unique properties due to their structural features. The presence of different functional groups, such as the furan group, influences chemical reactivity and biological activity. These compounds are distinct within their class due to their specific arrangement of functional groups, contributing to their behavior in various applications.
| Compound | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 4-(3-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | C19H26N2O4 | 346.4 g/mol | 3-Methylbenzoyl group, propyl chain |
| 4-(Furan-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | C16H22N2O5 | 322.36 g/mol | Furan-2-carbonyl group, propyl chain |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume